molecular formula C9H15ClN4 B1391002 1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride CAS No. 1185319-30-5

1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride

Katalognummer: B1391002
CAS-Nummer: 1185319-30-5
Molekulargewicht: 214.69 g/mol
InChI-Schlüssel: NZJSIIWZOJSHJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride is a chemical compound with the molecular formula C9H15ClN4. It has a molecular weight of 214.69 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more . Another study designed, synthesized, and evaluated a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H15ClN4. The average mass is 214.695 Da and the monoisotopic mass is 214.098526 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 214.69 g/mol and its molecular formula of C9H15ClN4 .

Wissenschaftliche Forschungsanwendungen

Optical Properties of Trisheterocyclic Systems

A study by Palion-Gazda et al. (2019) investigated the optical properties of trisheterocyclic systems, including derivatives of 2,6-di(pyrazin-2-yl)pyridine with various electron donating amino groups. This research provides insight into the thermal, redox, UV-Vis absorption, and emission properties of these compounds, which are crucial for applications in materials science and photonics (Palion-Gazda et al., 2019).

Pharmacokinetic Modeling of Kinase Inhibitors

Yamazaki et al. (2011) assessed the physiologically based pharmacokinetic model for predicting plasma concentration-time profiles of orally available cMet kinase inhibitors. This study highlights the importance of understanding the pharmacokinetics of such compounds for effective drug development (Yamazaki et al., 2011).

Anticholinesterase Effects of Pyrazoline Derivatives

A study by Altıntop (2020) synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects. These compounds, including those with piperidine substituents, showed potential for treating neurodegenerative disorders due to their effectiveness on cholinesterases (Altıntop, 2020).

Water-soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Research by Baraldi et al. (2012) explored the development of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, including those with a 1-(substituted)piperidin-4-yl ring. These compounds are significant as adenosine receptor antagonists and have implications in medicinal chemistry (Baraldi et al., 2012).

Spectral Analysis of 1-(Pyrazin-2-yl) Piperidin-2-ol

A study by Suresh et al. (2015) focused on the synthesis and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol, providing valuable data for understanding the structural and electronic properties of such compounds (Suresh et al., 2015).

Genotoxicity of Piperazinylpyrazine Derivatives

Kalgutkar et al. (2007) examined the genotoxicity of a novel 5-HT2C agonist, which is structurally related to 1-Pyrazin-2-yl-piperidin-3-ylamine. This research contributes to the understanding of the safety profile of such compounds (Kalgutkar et al., 2007).

Piperidine Imino-C-glycosides Synthesis

Research by Dondoni and Nuzzi (2006) explored the synthesis of piperidine homoazasugars, which are relevant for developing new pharmaceutical compounds (Dondoni & Nuzzi, 2006).

Pharmacokinetic-Pharmacodynamic Modeling of cMet Kinase Inhibitor

Yamazaki et al. (2008) conducted studies on PF02341066, a cMet kinase inhibitor, to understand its pharmacokinetic-pharmacodynamic relationship, which is vital for cancer treatment strategies (Yamazaki et al., 2008).

Zukünftige Richtungen

Future research directions could involve further exploration of the synthesis methods and potential applications of 1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride and related compounds. For instance, the anti-tubercular activity of certain piperazine derivatives suggests potential for therapeutic applications .

Eigenschaften

IUPAC Name

1-pyrazin-2-ylpiperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c10-8-2-1-5-13(7-8)9-6-11-3-4-12-9;/h3-4,6,8H,1-2,5,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJSIIWZOJSHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671556
Record name 1-(Pyrazin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-30-5
Record name 1-(Pyrazin-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride
Reactant of Route 5
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride
Reactant of Route 6
1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.